REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][NH:3][C:2]1=[O:7].[C:8](Cl)(=[O:10])[CH3:9].N1C=CC=CC=1.O1CCCC1>C(Cl)(Cl)Cl>[C:8]([N:1]1[CH2:6][CH2:5][CH2:4][NH:3][C:2]1=[O:7])(=[O:10])[CH3:9]
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(NCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed out with tetrahydrofurane chloroform (1:1)
|
Type
|
CUSTOM
|
Details
|
The combined solutions were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone/ethanol
|
Type
|
ADDITION
|
Details
|
50 parts by volume of NaHCO3 -solution were added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted 3 times with 50 parts by volume of ethylacetate at a time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from acetone/petrol-ether
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1C(NCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |